![molecular formula C6H8O2 B2962790 2-Oxabicyclo[3.1.1]heptan-4-one CAS No. 2402830-55-9](/img/structure/B2962790.png)
2-Oxabicyclo[3.1.1]heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[3.1.1]heptan-4-one is a bicyclic organic compound with the molecular formula C6H8O2. It is characterized by a unique structure that includes an oxabicyclo ring system, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptan-4-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency in producing the desired bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxabicyclo[3.1.1]heptan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the compound into more reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions vary widely but can include various oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[3.1.1]heptan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-Oxabicyclo[3.1.1]heptan-4-one exerts its effects is largely dependent on its interaction with various molecular targets. The oxabicyclo ring system allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
3-Oxabicyclo[3.2.0]heptan-2-one: Shares the oxabicyclo ring system but differs in the position of the oxygen atom and overall reactivity.
Uniqueness: 2-Oxabicyclo[3.1.1]heptan-4-one is unique due to its specific ring structure and the position of the oxygen atom, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .
Eigenschaften
IUPAC Name |
2-oxabicyclo[3.1.1]heptan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWNBLESCNKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
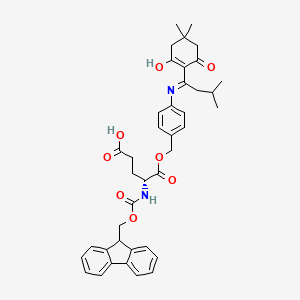
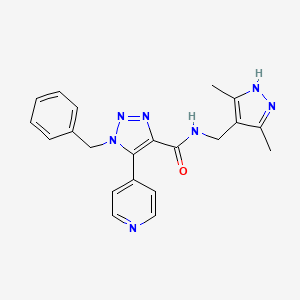
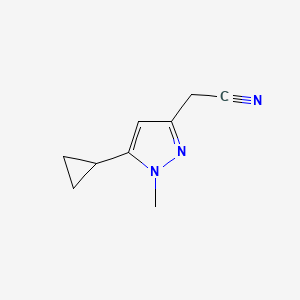
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)
![N-[(2Z)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2962715.png)
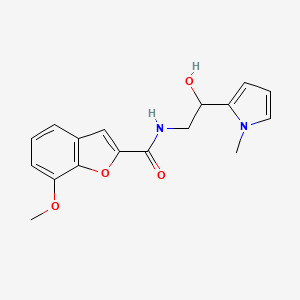
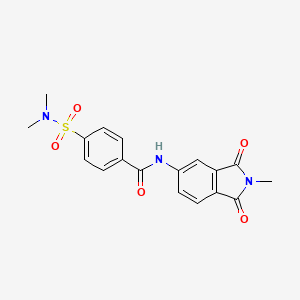



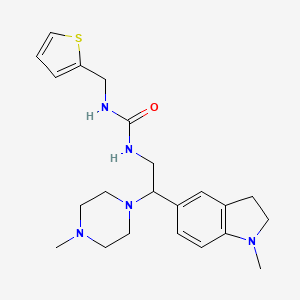
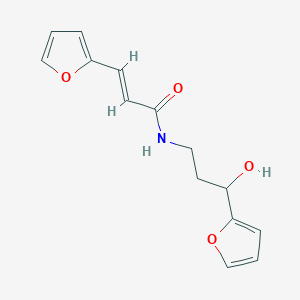
![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
